

Application Notes: Sodium Adipate (E356) in Food and Pharmaceutical Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium adipate

Cat. No.: B1210749

[Get Quote](#)

1. Introduction

Sodium adipate (Disodium hexanedioate, $\text{Na}_2\text{C}_6\text{H}_8\text{O}_4$) is the sodium salt of adipic acid, a six-carbon dicarboxylic acid.[1] It is designated as food additive E356 in Europe and is utilized primarily as an acidity regulator, buffering agent, and flavor enhancer.[1][2] Appearing as a white, odorless, crystalline powder, it is readily soluble in water, a key characteristic for its application in aqueous food and drug formulations.[1][3][4][5] While adipic acid occurs rarely in nature, commercial **sodium adipate** is produced synthetically.[6] Its primary function is to stabilize the pH of a product, which can extend shelf life, ensure flavor consistency, and control gelling processes.[7]

2. Physicochemical Properties and Specifications

Sodium adipate's utility is grounded in its chemical properties, particularly those of its parent acid, adipic acid. Adipic acid is a diprotic acid, meaning it can donate two protons, with pKa values of approximately 4.4 and 5.4. This allows **sodium adipate** to act as an effective buffer in the pH range of roughly 3.5 to 6.4.

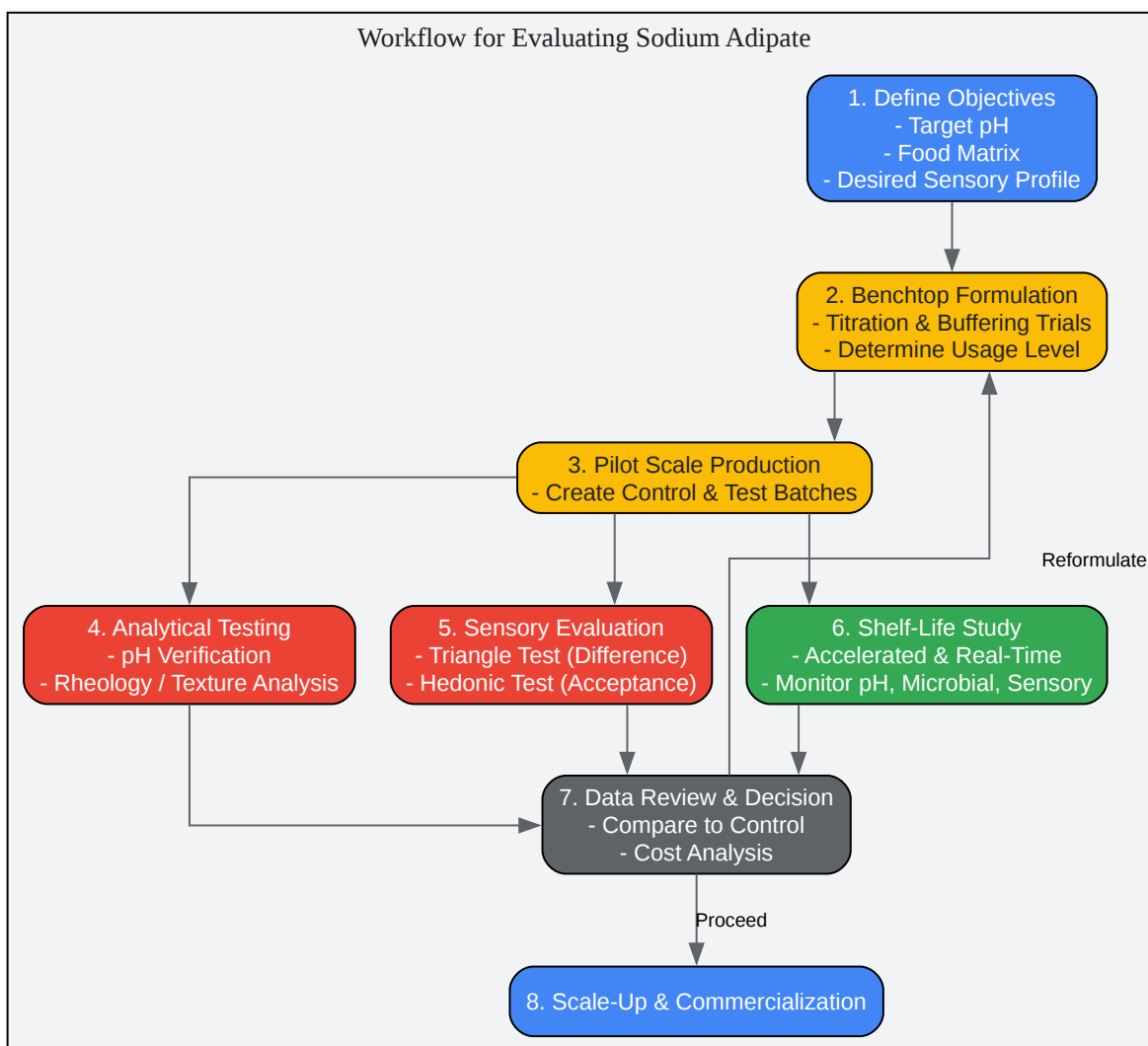
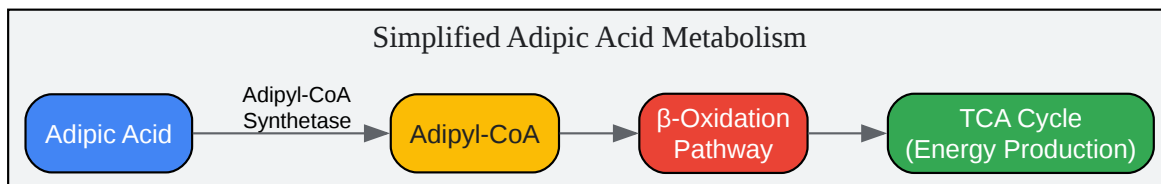
Property	Value	Reference(s)
Chemical Formula	$C_6H_8Na_2O_4$	[2][3]
Molar Mass	190.10 g/mol	[3][4]
Appearance	White crystalline powder or granules	[1][4]
E Number	E356	[2]
CAS Number	7486-38-6	[3]
Solubility in Water	Approx. 50 g / 100 mL (at 20 °C)	[3][4]
pKa of Adipic Acid	$pK_{a1} \approx 4.4$, $pK_{a2} \approx 5.4$	
EU Maximum Usage Level	Up to 5,000 mg/kg (in specific desserts and bakery products)	[8]

3. Applications

- Food & Beverage Industry: **Sodium adipate** is employed to provide a long-lasting sour taste and to maintain a target pH.[9] It is used in powdered beverage and dessert mixes, fillings and glazes for baked goods, gelatins, puddings, and fruit juices.[7][9] Its buffering capacity is crucial for preventing spoilage and ensuring consistent texture and flavor.[7]
- Pharmaceutical Development: In drug formulation, **sodium adipate** is used as a buffering agent in oral medications, such as antacids and effervescent tablets.[1] It has been incorporated into polymeric coatings of controlled-release drug systems to modulate the internal pH, thereby achieving a zero-order release profile for certain drugs.[1][6]

4. Metabolic Overview

When consumed, adipates are metabolized in the body or excreted in the urine.[1] Adipic acid can enter the tricarboxylic acid (TCA) cycle by first being converted to adipylyl-CoA. From there, it is metabolized via beta-oxidation to produce energy.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. SODIUM ADIPATE - Ataman Kimya [atamanchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy Sodium adipate | 7486-38-6 [smolecule.com]
- 4. Disodium adipate | C₆H₈Na₂O₄ | CID 24073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. E356 (Sodium adipate) - Ataman Kimya [atamanchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Sodium Adipate Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
- 9. E356 Sodium adipate - Additives - Food - Risks/Facts/Backgrounds [food-detektiv.de]
- To cite this document: BenchChem. [Application Notes: Sodium Adipate (E356) in Food and Pharmaceutical Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1210749#sodium-adipate-as-a-food-additive-and-acidity-regulator]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com